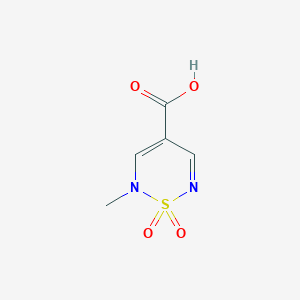

2-甲基-2H-1,2,6-噻二嗪-4-羧酸 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

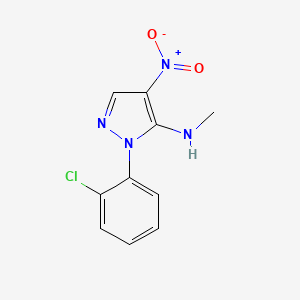

The compound of interest, 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, is a derivative of thiadiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazine derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various thiadiazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiadiazine derivatives is a topic of interest due to their pharmacological relevance. Paper describes an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process involves carbon-sulfur bond formation and utilizes readily available commercial building blocks. Similarly, paper reports the synthesis of 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides from 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides through nitrosation and mild acid treatment.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the presence of intramolecular hydrogen bonds, which stabilize the molecule. Paper provides insights into the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, where the heterocyclic thiazine rings adopt half-chair conformations. The presence of intermolecular hydrogen bonds in the 4-chloro derivative forms dimeric pairs, while the 2-chloro derivative lacks such intermolecular bonds.

Chemical Reactions Analysis

Thiadiazine derivatives undergo various chemical reactions that modify their structure and properties. Paper discusses the hydrolysis reactions of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, leading to the formation of different hydrolyzed products. Paper explores the reactions of 2H-1,2,4-benzothiadiazine derivatives, including hydrolysis, animation, and hydrazinolysis, which are important for understanding the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the properties of 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, but they do provide information on related compounds. For instance, the conformational study in paper using NMR spectroscopy and molecular orbital calculations sheds light on the stability of different conformations in solution, which is relevant to the physical properties of these compounds.

科学研究应用

合成和生物活性

- 新型 1,2,4-噻二嗪 1,1-二氧化物的合成及其抗结核和抗癌活性的评估 (戈比斯等,2013)。

- 生物活性 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物的简便合成,并初步评估其抗菌和 DPPH 自由基清除活性 (齐亚乌尔-雷赫曼等,2009)。

化学结构和生物活性关系

- 研究 1-R-4-羟基-2-氧代喹啉-3-羧酸的 (2H-1,2,4-苯并噻二嗪-1,1-二氧化物-3-基)甲酰胺对肾脏尿量的影响 (塔兰等,2001)。

- 研究 N-(X-氯苯基)-4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺 1,1-二氧化物,以与肌肉松弛剂和胰岛素释放抑制剂进行结构比较 (西迪基等,2008)。

合成和催化应用

- 新型 2H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物衍生物的合成,用于潜在的 PI3Kδ 抑制 (龚等,2019)。

- N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物作为催化剂,用于各种衍生物的一锅合成 (哈扎伊等,2015)。

晶体结构分析

- 2-戊基/戊烯基取代的甲基 4-羟基-2H-1,2-苯并噻嗪-3-羧酸酯-1,1-二氧化物的结构研究 (阿尔沙德等,2012)。

- 2H-1,2,4-苯并噻二嗪衍生物聚噻嗪的晶体结构分析 (格尔布里奇等,2010)。

其他应用

- 新型 N-烷基-2-(3,5-二甲基-1,1-二氧化-2H-1,2,6-噻二嗪-4-基)苯甲酰胺的合成,作为潜在的抗菌剂 (巴特等,2013)。

- 甲基 3,4-二氢-2-甲基-2H-1,2-苯并噻嗪-3-羧酸酯 1,1-二氧化物的有效合成,作为抗骨关节炎衍生物的前体 (维达尔等,2006)。

属性

IUPAC Name |

2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c1-7-3-4(5(8)9)2-6-12(7,10)11/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWLABTHUDXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NS1(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3012811.png)